N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-8-6-10(12-13(8)2)11-7-9-4-3-5-14-9/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
AYOARODVHVZZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The construction of the 1,5-dimethyl-1H-pyrazol-3-amine core is foundational to the target compound. A widely adopted approach involves the condensation of diethyl butynedioate with methylhydrazine , yielding ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate as an intermediate. Subsequent bromination using tribromooxyphosphorus (POBr₃) in acetonitrile replaces the hydroxyl group with bromine, forming ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. Hydrolysis in a sodium hydroxide alcoholic solution generates the carboxylic acid derivative, which undergoes Curtius rearrangement with azido dimethyl phosphate and tert-butyl alcohol to introduce the amine group. Final hydrolysis in trifluoroacetic acid yields 1,5-dimethyl-1H-pyrazol-3-amine, achieving regioselectivity through controlled reaction conditions.
Amination and Alkylation Strategies
Introducing the furan-2-ylmethyl group to the pyrazole core requires precise alkylation. A two-step protocol is commonly employed:
-
Generation of (furan-2-yl)methyl halide : Furan-2-methanol is treated with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to produce the corresponding chloride or bromide.
-
Nucleophilic substitution : The pyrazole amine reacts with (furan-2-yl)methyl bromide in anhydrous isopropyl alcohol under reflux, facilitated by a base such as triethylamine to neutralize HBr byproducts. Polar protic solvents like isopropyl alcohol enhance reaction rates and yields (75–80%) by stabilizing intermediates through hydrogen bonding.
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity critically influences reaction efficiency. Comparative studies reveal that polar protic solvents (e.g., isopropyl alcohol) outperform polar aprotic (1,4-dioxane) and nonpolar solvents (toluene) in both yield and reaction time. For instance, alkylation in isopropyl alcohol achieves 75% yield within 25 minutes, whereas toluene requires 35 minutes for 65% yield.
Table 1: Solvent Impact on Alkylation Efficiency
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Isopropyl alcohol | Reflux (82) | 25 | 75 |
| 1,4-Dioxane | Reflux (101) | 32 | 70 |
| Toluene | Reflux (110) | 35 | 65 |
Temperature and Catalysis
Elevated temperatures (80–110°C) accelerate imine formation during the condensation of triethyl orthoformate with heterocyclic amines. Catalytic additives, such as molecular sieves, mitigate side reactions by absorbing water, pushing equilibria toward product formation. Microwave-assisted synthesis has emerged as an industrial alternative, reducing reaction times by 40% while maintaining yields above 70%.
Mechanistic Insights
Pathway Selectivity
The synthesis follows two potential pathways depending on reagent addition order:
-
Pathway A : Triethyl orthoformate reacts first with the amine to form an imine intermediate, which subsequently couples with the pyrazole core.
-
Pathway B : The pyrazole reacts initially with triethyl orthoformate to generate an ethoxymethylene derivative, followed by amine addition. Pathway B dominates when sterically hindered amines (e.g., 2-aminothiazole) are used, as it avoids unstable imine intermediates.
Steric and Electronic Effects
Electron-donating groups on the amine (e.g., hydroxyl in 3-hydroxypyridine) enhance nucleophilicity, reducing reaction times from 25 to 5 minutes. Conversely, bulky substituents favor E-isomer formation due to steric hindrance, as observed in enamine equilibria.
Comparative Analysis of Synthetic Approaches
Table 2: Method Comparison for N-[(Furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Sequential alkylation | 3 | 68 | High regioselectivity | Lengthy purification |
| One-pot condensation | 2 | 72 | Reduced solvent use | Limited to reactive amines |
| Microwave-assisted | 2 | 75 | Rapid synthesis (≤15 min) | Specialized equipment required |
Industrial-scale methods prioritize continuous flow synthesis , which enhances reproducibility and reduces waste. For example, a packed-bed reactor with immobilized catalysts achieves 85% conversion per pass, minimizing downstream processing.
Challenges and Limitations
-
Regioselectivity : Ensuring methyl groups occupy the 1- and 5-positions on the pyrazole ring requires stringent temperature control during cyclization.
-
Purification : Column chromatography is often necessary to separate E/Z isomers of intermediates, increasing costs.
-
Scalability : Reactions involving n-butyllithium or cyanogen bromide, though avoided in modern protocols, historically posed safety and environmental risks .
Chemical Reactions Analysis
Pyrazole Ring Formation
The pyrazole core is typically synthesized by condensing hydrazine derivatives with 1,3-diketones under catalytic conditions, followed by oxidative aromatization. For example:
-
Hydrazine derivative + 1,3-diketone → Pyrazole intermediate (via cyclocondensation)
-
Subsequent oxidation (e.g., using hydrogen peroxide or potassium permanganate) stabilizes the heterocyclic ring .
Coupling Reactions
The final product is achieved through coupling reactions involving furan-2-carbaldehyde. This step introduces the furan moiety via reductive amination or imine formation .
Reaction Types and Mechanisms
The compound participates in diverse chemical reactions due to its heterocyclic structure and reactive functional groups.
| Reaction Type | Reagents/Conditions | Key Mechanism |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Converts reactive sites (e.g., amino groups) to nitroso or nitro derivatives |
| Reduction | Sodium borohydride, lithium aluminum hydride | Reduces carbonyl groups or nitro functionalities |
| Substitution | Acyl chlorides, aldehydes | Replaces hydrogen atoms on the pyrazole or furan rings with electrophilic groups |
Biological Interaction Mechanisms
The compound exhibits notable biological activity through:
-
Enzyme modulation : Competitive inhibition of enzymes (e.g., kinases, proteases) via hydrogen bonding or π-π stacking interactions between the furan/pyrazole rings and active sites.
-
Receptor targeting : Allosteric modulation of G-protein coupled receptors (GPCRs) through hydrophobic interactions and van der Waals forces.
Structural Variants and Analog Development
The compound’s scaffold allows for functionalization through:
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is . The compound features a pyrazole ring substituted with a furan moiety and two methyl groups at the 1 and 5 positions. The synthesis typically involves multi-step organic reactions that can be optimized for yield and purity by adjusting parameters such as temperature and solvent choice.
Synthesis Overview:
- Starting Materials: Furan derivatives, dimethylpyrazole.
- Reagents: Common reagents include acetic anhydride, phosphorous oxychloride, or coupling agents.
- Methods: Techniques such as refluxing in organic solvents or microwave-assisted synthesis are employed to enhance reaction efficiency.
Biological Activities
This compound exhibits a variety of biological activities that make it a candidate for pharmaceutical applications:
Anticancer Activity
Studies have demonstrated that derivatives of this compound can inhibit cancer cell growth. For example, compounds similar to this compound have shown significant growth inhibition against various cancer cell lines, including ovarian and brain cancers .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promising results in inhibiting growth .
Antioxidant Activity
The antioxidant properties of the compound contribute to its potential therapeutic effects. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage .
Potential Applications
The diverse biological activities of this compound open up several avenues for its application:
Pharmaceutical Development
Given its anticancer and antimicrobial properties, this compound can be developed into new drugs targeting specific diseases. The ongoing research into its mechanisms of action could lead to novel therapeutic agents.
Materials Science
The unique chemical structure may also find applications in materials science, particularly in the development of new polymers or as additives in coatings that require enhanced durability or antimicrobial properties.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of pyrazole derivatives, this compound was tested against several cancer cell lines. Results indicated an inhibition percentage exceeding 75% against specific lines, suggesting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of various derivatives including this compound. The findings revealed significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use as an antimicrobial agent in clinical settings .
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other pyrazole-3-amine derivatives, differing primarily in substituents and heterocyclic appendages. Key analogs include:
Physical and Chemical Properties
- Melting Points: N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine: 108–110 °C . N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: 104–107 °C . (No data available for the target compound.)
Research Findings and Implications
- Structural Optimization : Bulky substituents (e.g., tert-butyl or aryl groups) improve metabolic stability but may reduce bioavailability due to increased molecular weight .
- Synthetic Challenges : Low yields in copper-catalyzed syntheses (e.g., 17.9% in ) highlight the need for optimized protocols for N-alkylated pyrazole-amines.
Biological Activity
N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : The furan ring can be synthesized through cyclization reactions involving 1,4-dicarbonyl compounds.
- Formation of the Pyrazole Ring : The pyrazole ring is formed by the reaction of hydrazines with 1,3-diketones.
- Coupling : The furan and pyrazole rings are coupled through nucleophilic substitution reactions.
- Introduction of the Amine Group : This is achieved via reductive amination where the intermediate is reacted with an amine and a reducing agent.
These synthetic routes are critical for obtaining high yields and purity of the target compound .
Anticancer Properties
This compound has shown promising anticancer activity in various studies. It has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects:
These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazoles, including this compound, exhibit anti-inflammatory properties. A study reported that certain pyrazole compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| E. coli | Moderate | |
| S. aureus | Significant | |
| Pseudomonas aeruginosa | Notable |
The presence of specific functional groups in the structure enhances its interaction with microbial targets.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
- Induction of Apoptosis : It appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives similar to this compound:
- Bouabdallah et al. (2022) : Investigated a series of pyrazole derivatives and found significant cytotoxicity against HepG2 and P815 cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Wei et al. (2022) : Reported on ethyl derivatives showing potent inhibition against A549 cells with an IC50 value of 26 µM .
- Xia et al. (2022) : Developed hydrazide derivatives that exhibited significant antitumor activity with IC50 values indicating effective growth inhibition .
Q & A
Basic: What synthetic methodologies are most effective for preparing N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a furan-methylamine derivative with a substituted pyrazole. Key steps include:
- Reagent Selection: Use of cesium carbonate as a base and copper(I) bromide as a catalyst for nucleophilic substitution reactions (e.g., coupling furan-methylamine with halogenated pyrazoles) .
- Solvent Optimization: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates due to their high dielectric constant, as seen in analogous syntheses .
- Purification: Chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) are critical for isolating the product from side reactions involving unreacted amines or halide byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
